molecular formula C8H6BrF3N2O B1389516 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1207049-99-7

5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B1389516
CAS No.: 1207049-99-7
M. Wt: 283.04 g/mol
InChI Key: LNJZTHXYLGRLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide: is a chemical compound that features a bromine atom, a trifluoroethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-bromo-2-(2,2,2-trifluoroethyl)pyridine with appropriate reagents to form the carboxamide derivative . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of trifluoroethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with proteins or enzymes, potentially leading to inhibition or activation of specific pathways. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-bromo-2-(2,2,2-trifluoroethyl)pyridine
  • 2-bromo-5-(trifluoromethyl)pyridine
  • 5-bromo-2-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can significantly alter its chemical and biological properties. The trifluoroethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O/c9-6-1-5(2-13-3-6)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZTHXYLGRLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.